molecular formula C12H14FNO3S B2639017 (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448075-57-7

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2639017
CAS No.: 1448075-57-7
M. Wt: 271.31
InChI Key: UPPVNHSGKYNXOE-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is an organofluorine compound, characterized by the presence of a carbon-fluorine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-(methylsulfonyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-Bromophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

    (4-Methylphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPVNHSGKYNXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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